1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Potent and selective A1 adenosine receptor antagonist. Displays binding affinities of 0.12, 187, 552, 6500 and 2300 nM for rA1, hA2B, rA2A, rA3 and hA3 receptors respectively.
Scientific Research Applications
Chromatography Techniques in Drug Analysis
Linagliptin, a drug chemically related to purine derivatives, has been analyzed using various chromatography techniques including high-performance thin-layer chromatography (HPTLC). The development of a stability-indicating HPTLC method to determine linagliptin and possible degradation products highlights the importance of chromatography in drug analysis and quality control (Rode & Tajne, 2021).
Heterocyclic Chemistry in Medicinal Chemistry
Compounds like 1,2-oxazines and 1,2-benzoxazines, structurally similar to the purine derivatives, play a significant role in heterocyclic chemistry. These compounds are synthesized via dehydration of dihydroxylated oxazines and have applications in medicinal chemistry due to their electrophilic properties and synthesis versatility (Sainsbury, 1991).
Methylated Purines in Biological Studies
The study of methylated purines like uric acid and xanthine in biological samples such as urinary stones provides insights into their roles in biological systems and disease pathology, such as urolithiasis (Safranow & Machoy, 2005).
Nucleobase Modifications and Drug Design
Modifications of nucleobases, nucleosides, and their analogues, such as by adding heteroaryl substituents, have significant implications in drug design. These modifications can alter activity and selectivity, leading to potential antiviral, antitumor, and other therapeutic effects (Ostrowski, 2022).
properties
IUPAC Name |
1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIXJYFYPFMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470675 | |
Record name | PSB 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-8-(3-noradamantyl)-3-(3-hydroxypropyl)xanthine | |
CAS RN |
524944-72-7 | |
Record name | PSB 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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